molecular formula C15H20ClNOS B255402 N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide

N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide

Cat. No. B255402
M. Wt: 297.8 g/mol
InChI Key: VJJVPOUFWBVEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide, also known as CMCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CMCA belongs to the class of organic compounds called thioacetamides and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide is not fully understood. However, it is believed that N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide exerts its pharmacological effects by modulating the activity of certain neurotransmitters and receptors in the nervous system. N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has been found to interact with the GABAergic system, which is involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has been found to modulate the levels of certain biochemical markers in the body. It has been shown to reduce the levels of pro-inflammatory cytokines, which are associated with inflammation and pain. N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has also been found to increase the levels of certain antioxidants in the body, which play a crucial role in protecting the body against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide. One of the areas of interest is its potential use in the treatment of neuropathic pain. Further studies are needed to elucidate the exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide and to determine its efficacy in the treatment of neuropathic pain. Another area of interest is the potential use of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide in the treatment of cancer. Preliminary studies have shown that N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has anti-tumor properties, and further studies are needed to determine its efficacy in the treatment of different types of cancer.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide involves the reaction of 3-chloro-4-methylacetophenone and cyclohexylthiol in the presence of a base. The reaction takes place under mild conditions and results in the formation of N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide as a white crystalline solid.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide has also been studied for its potential use in the treatment of neuropathic pain, which is a chronic condition that affects millions of people worldwide.

properties

Product Name

N-(3-chloro-4-methylphenyl)-2-(cyclohexylthio)acetamide

Molecular Formula

C15H20ClNOS

Molecular Weight

297.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-cyclohexylsulfanylacetamide

InChI

InChI=1S/C15H20ClNOS/c1-11-7-8-12(9-14(11)16)17-15(18)10-19-13-5-3-2-4-6-13/h7-9,13H,2-6,10H2,1H3,(H,17,18)

InChI Key

VJJVPOUFWBVEBS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2CCCCC2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2CCCCC2)Cl

Origin of Product

United States

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